molecular formula C8H6N2O2S B1361426 2-Mercapto-5-benzimidazolecarboxylic acid CAS No. 58089-25-1

2-Mercapto-5-benzimidazolecarboxylic acid

Cat. No.: B1361426
CAS No.: 58089-25-1
M. Wt: 194.21 g/mol
InChI Key: DCRZVUIGGYMOBI-UHFFFAOYSA-N
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Description

2-Mercapto-5-benzimidazolecarboxylic acid is an organic compound with the molecular formula C8H6N2O2S. It is a derivative of benzimidazole, featuring a mercapto group (-SH) at the second position and a carboxylic acid group (-COOH) at the fifth position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-benzimidazolecarboxylic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in an alkaline medium, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Biological Activity

2-Mercapto-5-benzimidazolecarboxylic acid (MBCA) is a synthetic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of MBCA, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H6N2O2SC_8H_6N_2O_2S and features both a mercapto group (-SH) and a carboxylic acid group (-COOH) attached to a benzimidazole ring. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

Inhibition of Carbonic Anhydrase

Research indicates that MBCA acts as an inhibitor of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in physiological processes. Studies have shown that MBCA selectively binds to different isoforms of CA, which could have implications for treating conditions related to enzyme dysregulation, such as glaucoma and obesity.

Antimicrobial Activity

MBCA exhibits notable antimicrobial properties. A study published in "Letters in Applied Microbiology" demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound displayed moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Pharmacological Applications

Antioxidant Properties : MBCA has shown significant antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further exploration in therapeutic applications .

Anti-Browning Agent : Recent studies have explored MBCA's potential as an anti-browning agent in food products. Its efficacy in inhibiting tyrosinase activity suggests it could be used to extend the shelf life of fruits and vegetables by preventing enzymatic browning .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, MBCA was tested against common pathogens. The results indicated that MBCA could inhibit the growth of certain bacteria at concentrations lower than those required for traditional antibiotics. This finding suggests that MBCA may serve as a lead compound for developing novel antimicrobial therapies .

Inhibition of Tyrosinase

A kinetic study assessed the inhibitory effects of MBCA on mushroom tyrosinase, revealing that it significantly reduces enzyme activity compared to standard inhibitors like kojic acid. The IC50 values demonstrated that MBCA is 26–970 times more potent than kojic acid, highlighting its potential use in cosmetic formulations aimed at skin lightening .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
This compoundBenzimidazole derivativeContains mercapto and carboxylic acid groups
2-MercaptobenzothiazoleBenzothiazole derivativeKnown for rubber processing; different biological activity
5-Chloro-2-mercaptobenzoxazoleChlorinated derivativeExhibits antibacterial properties; differs by halogen substitution

The structural differences among these compounds influence their biological activities. For instance, the presence of the mercapto group in MBCA enhances its selectivity towards specific targets compared to its analogs.

Properties

IUPAC Name

2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-3H,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZVUIGGYMOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351557
Record name 2-Mercapto-5-benzimidazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58089-25-1
Record name 2-Mercapto-5-benzimidazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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